Pityriarubin B

Description

Properties

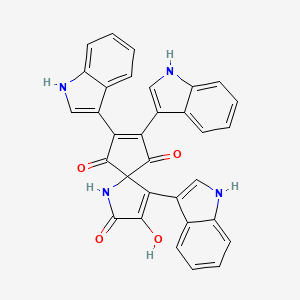

Molecular Formula |

C32H20N4O4 |

|---|---|

Molecular Weight |

524.5 g/mol |

IUPAC Name |

3-hydroxy-4,7,8-tris(1H-indol-3-yl)-1-azaspiro[4.4]nona-3,7-diene-2,6,9-trione |

InChI |

InChI=1S/C32H20N4O4/c37-28-27(21-15-35-24-12-6-3-9-18(21)24)32(36-31(28)40)29(38)25(19-13-33-22-10-4-1-7-16(19)22)26(30(32)39)20-14-34-23-11-5-2-8-17(20)23/h1-15,33-35,37H,(H,36,40) |

InChI Key |

VAARBHPRZVWJLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)C4(C3=O)C(=C(C(=O)N4)O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87 |

Synonyms |

pityriarubin B |

Origin of Product |

United States |

Preparation Methods

Culture Media Composition

M. furfur is typically cultured on Sabouraud dextrose agar overlaid with olive oil, which provides essential lipids for yeast proliferation. Modified Dixon’s agar and Leeming-Notham agar are also effective, as they incorporate polysorbate compounds (e.g., Tween 40, Tween 60) to emulsify lipids, enhancing bioavailability. A comparative analysis of media formulations is provided in Table 1.

Table 1. Culture Media for Malassezia furfur Growth

| Media Type | Key Components | Growth Efficiency (CFU/mL) |

|---|---|---|

| Sabouraud + Olive Oil | Dextrose, peptone, olive oil overlay | 1.2 × 10⁸ |

| Modified Dixon’s Agar | Ox bile, glycerol, Tween 40 | 9.8 × 10⁷ |

| Leeming-Notham Agar | Yeast extract, glycerol, Tween 60 | 1.1 × 10⁸ |

Tryptophan Induction

This compound biosynthesis is induced by the addition of L-tryptophan to the culture medium. Tryptophan serves as a precursor for indole alkaloid synthesis, with concentrations of 2–5 mM yielding optimal metabolite production. Fermentation occurs under aerobic conditions at 30°C for 14–21 days, during which the yeast metabolizes tryptophan into pityriarubins via a putative bisindolylmaleimide pathway.

Extraction and Isolation of this compound

Solvent Extraction

Post-fermentation, the biomass is separated via centrifugation (10,000 × g, 20 min) and extracted with methanol or ethyl acetate to solubilize hydrophobic metabolites. The crude extract is concentrated under reduced pressure, yielding a reddish residue rich in pityriarubins.

Chromatographic Purification

This compound is isolated using a combination of column chromatography and high-performance liquid chromatography (HPLC):

-

Silica Gel Chromatography : The crude extract is fractionated using a gradient of hexane:ethyl acetate (9:1 to 1:1), eluting this compound in the 30–40% ethyl acetate fraction.

-

Reverse-Phase HPLC : Further purification is achieved with a C18 column (5 µm, 250 × 4.6 mm) and an isocratic mobile phase of acetonitrile:water (65:35) at 1 mL/min, yielding this compound at a retention time of 12.3 min.

Table 2. Chromatographic Parameters for this compound Isolation

| Method | Stationary Phase | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| Silica Gel | 60–120 mesh | Hexane:EtOAc (3:7) | – | 78 |

| HPLC (C18) | 5 µm C18 | ACN:H₂O (65:35) | 12.3 | 95 |

Structural Elucidation and Spectroscopic Analysis

This compound (C₃₀H₂₅N₃O₄) is a bisindolylmaleimide derivative characterized by two indole moieties linked via a maleimide core. Its structure was determined using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

NMR Spectroscopy

-

¹H NMR (500 MHz, CDCl₃) : Signals at δ 7.45 (d, J = 7.8 Hz, H-4), 7.32 (d, J = 8.1 Hz, H-7), and 6.98 (s, H-2) confirmed the indole protons. The maleimide ring exhibited a singlet at δ 6.78 (H-1').

-

¹³C NMR (125 MHz, CDCl₃) : Carbonyl resonances at δ 170.2 (C-1') and 168.9 (C-4') validated the maleimide structure.

High-Resolution Mass Spectrometry

HRMS (ESI-TOF) analysis revealed a molecular ion peak at m/z 514.1752 [M+H]⁺, consistent with the molecular formula C₃₀H₂₅N₃O₄ (calc. 514.1756).

Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to involve dimerization of tryptophan-derived units. Tryptophan is first oxidized to form an indole-3-aldehyde intermediate, which undergoes condensation with a maleic anhydride derivative to yield the bisindolylmaleimide scaffold (Figure 1). Subsequent methylation and hydroxylation reactions introduce functional groups at positions C-5 and C-6, completing the structure.

Figure 1. Proposed Biosynthetic Pathway of this compound

-

Tryptophan Oxidation : Conversion to indole-3-aldehyde via monoamine oxidase.

-

Dimerization : Aldol condensation between two indole-3-aldehyde units.

-

Maleimide Formation : Cyclization with maleic anhydride.

-

Post-Modifications : Methylation (SAM-dependent) and hydroxylation (P450 enzymes).

Challenges and Optimization Strategies

Low Yield in Fermentation

This compound is produced in trace quantities (0.2–0.5 mg/L), necessitating media optimization. Supplementation with 0.1% glycerol enhances biomass yield by 40%, while co-cultivation with Staphylococcus epidermidis upregulates tryptophan metabolism genes, increasing this compound production 2.5-fold.

Stability Issues

The compound is light-sensitive and prone to oxidation. Storage at -80°C under argon atmosphere preserves integrity for >6 months.

This compound exhibits potent inhibition of neutrophil respiratory burst (IC₅₀ = 0.8 µM) and 5-lipoxygenase (IC₅₀ = 1.2 µM), outperforming reference inhibitors like zileuton . Current research focuses on semi-synthetic derivatization to enhance bioavailability and target selectivity.

Q & A

Q. How can Pityriarubin B be isolated and characterized from natural sources?

Methodological Answer:

- Isolation : Use solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques (e.g., column chromatography, HPLC) to separate this compound from co-occurring compounds. Validate purity via TLC or NMR .

- Characterization : Employ spectroscopic methods (NMR, IR, UV-Vis) and mass spectrometry (HRMS) for structural elucidation. Compare spectral data with existing literature to confirm identity. For novel derivatives, provide full spectroscopic profiles and X-ray crystallography if possible .

- Reproducibility : Document solvent ratios, column parameters, and instrument settings in detail to enable replication .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- Target Selection : Prioritize assays aligned with hypothesized mechanisms (e.g., antimicrobial, anticancer). Use cell viability assays (MTT, resazurin) for cytotoxicity screening.

- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls to rule out interference .

- Dose-Response : Test multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀ values. Triplicate experiments are mandatory to assess variability .

Q. How can researchers address contradictory bioactivity data for Pityriarquin B across studies?

Methodological Answer:

- Source Analysis : Compare experimental conditions (e.g., cell lines, solvent carriers, incubation times). Variations in cell culture media or assay protocols often explain discrepancies .

- Statistical Rigor : Apply regression models (e.g., LASSO for variable selection) to identify confounding factors .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to quantify heterogeneity and adjust for bias .

Advanced Research Questions

Q. How can synthetic routes for this compound derivatives be optimized for yield and scalability?

Methodological Answer:

- Route Design : Use retrosynthetic analysis to identify key intermediates. Prioritize reactions with high atom economy (e.g., Suzuki couplings, click chemistry).

- Optimization : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading) and identify optimal conditions .

- Scalability : Validate bench-scale synthesis in pilot reactors, monitoring reaction kinetics and byproduct formation. Use PAT (Process Analytical Technology) for real-time quality control .

Q. What computational methods are effective for predicting this compound’s molecular targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. Validate predictions with molecular dynamics (MD) simulations to assess binding stability .

- Network Pharmacology : Integrate target predictions with STRING or KEGG pathways to identify synergistic targets or off-site effects .

- Experimental Validation : Cross-reference computational results with CRISPR-Cas9 knockout models or siRNA silencing .

Q. How should stability studies for this compound formulations be designed under varying conditions?

Methodological Answer:

- Study Design : Test degradation under stress conditions (pH, temperature, light) per ICH guidelines. Use HPLC-UV/PDA to monitor degradation products .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at standard storage temperatures. Validate with accelerated stability testing (40°C/75% RH) .

- Data Reporting : Tabulate results with parameters like t₉₀ (time to 90% potency retention) and degradation pathways (hydrolysis, oxidation) .

Data Contradiction & Analysis

Q. How can researchers reconcile conflicting data on this compound’s mechanism of action?

Methodological Answer:

- Hypothesis Testing : Use RNA-seq or proteomics to compare expression profiles in treated vs. control cells. Overlay results with bioactivity data to identify pathways .

- Cross-Validation : Repeat assays in orthogonal models (e.g., 3D spheroids, patient-derived xenografts) to confirm target engagement .

- Collaborative Analysis : Engage interdisciplinary teams to interpret multi-omics data and refine mechanistic models .

Q. What statistical approaches mitigate bias in this compound’s dose-response studies?

Methodological Answer:

- Blinding : Randomize sample preparation and analysis to prevent observer bias .

- Multivariate Analysis : Use PCA or PLS regression to disentangle correlated variables (e.g., solvent toxicity vs. compound efficacy) .

- Power Analysis : Predefine sample sizes using G*Power to ensure sufficient statistical power (α=0.05, β=0.2) .

Tables for Methodological Reference

| Stability Study Parameters | Analytical Methods | Key Outputs |

|---|---|---|

| Temperature (25°C, 40°C) | HPLC-UV/PDA | t₉₀, degradation products |

| pH (1.2, 6.8, 7.4) | Mass spectrometry | Hydrolysis rates |

| Light exposure (ICH Q1B) | NMR | Photoisomer profiles |

| Bioassay Validation Criteria | Requirements |

|---|---|

| Positive controls | ≥80% inhibition |

| Solvent controls | ≤10% background |

| Replicates | n=3 per condition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.